

In Vivo Efficacy of ValloVax™: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BATU

Cat. No.: B605917

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of ValloVax™, a therapeutic cancer vaccine developed by **Batu** Biologics, against other established and emerging cancer therapies. This analysis is supported by experimental data from preclinical studies, with a focus on Non-Small Cell Lung Cancer (NSCLC), a primary target for ValloVax™.

ValloVax™ is an immunotherapy derived from placental endothelial cells that aims to induce a tissue-nonspecific anti-tumor response by targeting tumor angiogenesis.^[1] Its mechanism of action involves stimulating the immune system to recognize and attack the blood vessels that supply nutrients to tumors.^[2] This guide will delve into the preclinical data supporting ValloVax™'s efficacy and compare it with standard-of-care treatments and other anti-angiogenic agents.

Comparative In Vivo Efficacy Data

The following tables summarize the quantitative data from preclinical studies, offering a comparative view of the anti-tumor effects of ValloVax™ and other therapies in mouse models of various cancers.

Table 1: In Vivo Efficacy of ValloVax™ in Various Tumor Models

Tumor Model	Treatment Group	Mean		Statistically Significant (p-value)	Reference
		Tumor Volume (mm ³) at Day 21 ± SEM	Tumor Growth Inhibition (%)		
GL261 Glioma	Control	~1200	-	-	
ValloVax™	~400	~67%	< 0.05		
CT-26 Colon Cancer	Control	~1500	-	-	
ValloVax™	~500	~67%	< 0.05		
LLC Lung Carcinoma	Control	~1800	-	-	
ValloVax™	~600	~67%	< 0.05		

Table 2: Comparative In Vivo Efficacy of ValloVax™ and VEGFR2 Inhibition in CT-26 Colon Cancer Model

Treatment Group	Mean Tumor Volume (mm ³) at Day 21 ± SEM	Tumor Growth Inhibition (%)	Statistically Significant (p-value vs. Control)	Reference
Control	~1500	-	-	
ValloVax™	~500	~67%	< 0.05	
Anti-VEGFR2 Antibody	~900	~40%	< 0.05	

Table 3: Comparative In Vivo Efficacy of Bevacizumab and Cisplatin in NSCLC Mouse Models

Therapy	Mouse Model	Treatment Details	Tumor Growth Inhibition (%)	Statistically Significant (p-value vs. Control)	Reference
Bevacizumab	H1299 NSCLC (orthotopic)	0.05 mg/kg, aerosol, 5x/week for ~2.5 weeks	40% reduction in lung/tumor weight	Not explicitly stated, but efficacy demonstrated	[3]
Bevacizumab + Paclitaxel	A549 NSCLC (xenograft)	Bevacizumab maintenance after induction	Complete inhibition during induction, significant during maintenance	< 0.05	[2]
Cisplatin	KrasG12D-initiated lung tumors	7 mg/kg, weekly for 2 weeks, repeated	Significant reduction in tumor burden	< 0.0002	[4]
Cisplatin + Erlotinib	Lewis Lung Cancer	Combination therapy	Significantly lower tumor volume vs. monotherapy	< 0.05	[5]

Experimental Protocols

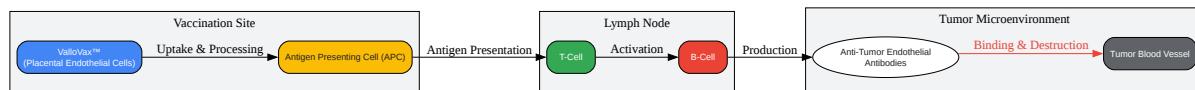
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.

ValloVax™ In Vivo Efficacy Studies

- Animal Models: Syngeneic mouse models were used for the GL261 glioma, CT-26 colon cancer, and Lewis Lung Carcinoma (LLC) tumors. Female C57BL/6 or BALB/c mice, 6-8 weeks old, were utilized.

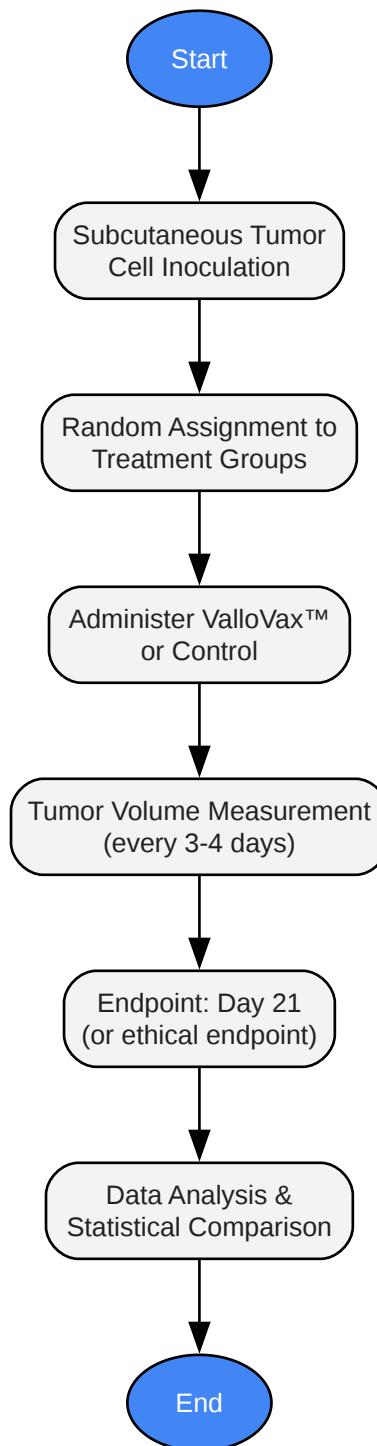
- Tumor Cell Inoculation: 1×10^6 tumor cells (GL261, CT-26, or LLC) were injected subcutaneously into the flank of the mice.
- Treatment Protocol: Mice were immunized with 1×10^6 ValloVax™ cells subcutaneously on days 3, 10, and 17 post-tumor inoculation. The control group received a sham injection.
- Efficacy Endpoint: Tumor volume was measured every 3-4 days using calipers and calculated using the formula: (length x width²)/2.

Bevacizumab In Vivo Efficacy Study in NSCLC Model


- Animal Model: An orthotopic mouse model of human H1299 NSCLC was established in immunodeficient mice.[\[3\]](#)
- Tumor Cell Inoculation: H1299 cells were orthotopically inoculated into the lungs of the mice. [\[3\]](#)
- Treatment Protocol: Bevacizumab was administered via aerosol at a dosage of 0.05 mg/kg, five times a week, from day 5 to day 21 after inoculation.[\[3\]](#)
- Efficacy Endpoint: The primary endpoint was the lung/tumor weight at the end of the study.[\[3\]](#)

Cisplatin In Vivo Efficacy Study in Lung Cancer Model

- Animal Model: A genetically engineered mouse model with KrasG12D-initiated lung tumors was used.[\[4\]](#)
- Treatment Protocol: Mice received cisplatin at a dose of 7 mg/kg once a week for two weeks, followed by a two-week rest period, with the regimen being repeated.[\[4\]](#)
- Efficacy Endpoint: Tumor response was quantified by measuring the ratio of tumor area to total lung area in histological sections.[\[4\]](#)


Visualizing the Mechanisms and Workflows

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: ValloVax™ Mechanism of Action.

[Click to download full resolution via product page](#)

Caption: In Vivo Efficacy Study Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubcompare.ai [pubcompare.ai]
- 2. Importance of Bevacizumab Maintenance Following Combination Chemotherapy in Human Non–small Cell Lung Cancer Xenograft Models | Anticancer Research [ar.iiarjournals.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Chronic cisplatin treatment promotes enhanced damage repair and tumor progression in a mouse model of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [In Vivo Efficacy of ValloVax™: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b605917#validating-the-efficacy-of-batu-in-vivo>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com